2-Propylhexanoic Acid Ethyl Ester

Descripción

BenchChem offers high-quality 2-Propylhexanoic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylhexanoic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

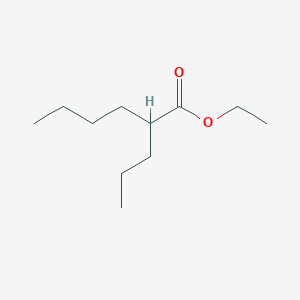

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-propylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure, Synthesis, and Analytical Applications of Ethyl 2-Propylhexanoate

An In-Depth Technical Guide for Chromatographic Methodologies and Drug Development

Executive Summary

Ethyl 2-propylhexanoate (CAS 161011-36-5) is a branched-chain aliphatic ester that plays a highly specialized role in analytical chemistry and pharmaceutical development[1]. Structurally, it is the ethyl ester derivative of 2-propylhexanoic acid (CAS 3274-28-0), a known metabolite and process-related impurity of the widely prescribed antiepileptic drug valproic acid (VPA)[2][3].

As a Senior Application Scientist, I frequently leverage this compound not just as a synthetic intermediate, but as an optimal Internal Standard (IS) for the therapeutic drug monitoring (TDM) of VPA via Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]. Because it is an asymmetric homologue of VPA, it mimics the analyte's partitioning behavior during extraction while providing baseline chromatographic resolution, making it an indispensable tool for self-validating analytical workflows.

Chemical Identity & Physicochemical Profiling

The structural architecture of ethyl 2-propylhexanoate consists of a 6-carbon main chain (hexanoate) with a 3-carbon branch (propyl) at the alpha position (C2), capped by an ethyl ester linkage. This branching creates a sterically hindered carbonyl center, which imparts high chemical stability against spontaneous hydrolysis.

The absence of a free carboxylic acid group (hydrogen bond donor) significantly increases its volatility and lipophilicity compared to its parent acid. This is a critical feature for capillary gas chromatography, as it prevents peak tailing caused by interactions with active silanol groups on the GC column liner[5].

Table 1: Physicochemical Properties of Ethyl 2-Propylhexanoate

| Property | Value | Scientific Implication |

| IUPAC Name | Ethyl 2-propylhexanoate | Defines the C6 main chain and C2 propyl branch. |

| CAS Number | 161011-36-5 | Unique registry identifier[1]. |

| Molecular Formula | C₁₁H₂₂O₂ | Homologous expansion of VPA derivatives. |

| Molecular Weight | 186.29 g/mol | Sufficiently distinct from VPA for MS resolution. |

| Exact Mass | 186.16198 g/mol | Used for Selected Ion Monitoring (SIM) in GC-MS. |

| SMILES | CCCCC(CCC)C(=O)OCC | Topological representation for cheminformatics[1]. |

| H-Bond Donors | 0 | Ensures high volatility and prevents GC peak tailing. |

| H-Bond Acceptors | 2 | Localized at the ester oxygen atoms. |

| Estimated LogP | ~3.5 | Highly lipophilic; guarantees >95% organic phase recovery. |

Synthetic Methodology: The Malonic Ester Pathway

To synthesize ethyl 2-propylhexanoate from scratch, the Malonic Ester Synthesis pathway is the gold standard. This method is chosen because it allows for precise, sequential alkylation at the alpha-carbon, preventing the formation of unwanted structural isomers.

Causality in Synthesis Design:

-

Sequential Alkylation: Diethyl malonate is deprotonated using sodium ethoxide. We first introduce the less sterically hindered propyl group (via propyl bromide), followed by a second deprotonation and the introduction of the butyl group (via butyl bromide).

-

Decarboxylation: Saponification followed by thermal decarboxylation (at ~150°C) yields the free 2-propylhexanoic acid[2].

-

Fischer Esterification: The free acid is then reacted with absolute ethanol under acidic catalysis. A Dean-Stark trap is mandatory here to continuously remove water, driving the equilibrium toward the ester product via Le Chatelier's principle.

Fig 1: Stepwise Malonic Ester Synthesis of Ethyl 2-propylhexanoate.

Protocol 1: Fischer Esterification of 2-Propylhexanoic Acid

-

Step 1: In a 250 mL round-bottom flask, dissolve 10 g of 2-propylhexanoic acid in 100 mL of anhydrous ethanol.

-

Step 2: Add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.

-

Step 3: Attach a Dean-Stark apparatus filled with ethanol, and fit a reflux condenser.

-

Step 4: Reflux the mixture at 85°C for 4-6 hours. Causality: The continuous removal of water prevents the reverse hydrolysis reaction, ensuring >95% yield.

-

Step 5: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO₃, and extract the product using ethyl acetate.

-

Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Analytical Application: Internal Standard in GC-MS

Valproic acid (VPA) has a narrow therapeutic window (50-100 µg/mL). Accurate quantification is critical to avoid hepatotoxicity[3]. When extracting VPA from human plasma, matrix effects and extraction losses are inevitable.

To create a self-validating system , an Internal Standard (IS) must be spiked into the plasma before extraction. Ethyl 2-propylhexanoate is an ideal IS candidate because:

-

Extraction Parity: Its lipophilicity mirrors that of derivatized VPA, ensuring identical partition coefficients during Liquid-Liquid Extraction (LLE).

-

Chromatographic Resolution: The addition of a single -CH₂- group in the main chain (butyl vs. propyl) shifts its boiling point and GC retention time just enough to achieve baseline separation from VPA on a standard DB-5 capillary column[4][5].

Fig 2: Validated GC-MS workflow utilizing Ethyl 2-propylhexanoate as an Internal Standard.

Protocol 2: Plasma Extraction & GC-MS Analysis

-

Step 1 (Spiking): Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of a 50 µg/mL working solution of ethyl 2-propylhexanoate (IS). Vortex for 10 seconds.

-

Step 2 (Acidification): Add 50 µL of 1M HCl. Causality: VPA is a carboxylic acid (pKa ~4.8). Acidifying the plasma to pH < 3 protonates VPA into its uncharged, lipophilic state, allowing it to partition into the organic solvent. The IS, being an ester, is unaffected by pH but remains highly lipophilic.

-

Step 3 (Extraction): Add 500 µL of a Hexane:Ethyl Acetate (80:20 v/v) mixture. Shake vigorously for 5 minutes.

-

Step 4 (Phase Separation): Centrifuge at 10,000 x g for 5 minutes to break any protein emulsions.

-

Step 5 (Recovery & Injection): Transfer 200 µL of the upper organic layer to a GC vial. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. The ratio of the VPA peak area to the IS peak area is used to calculate the exact clinical concentration, automatically correcting for any volumetric losses during extraction.

References

-

LookChem. "2-Propylhexanoic acid - Chemical Properties and Synthesis". LookChem Database. URL:[Link]

-

PubMed (NIH). "On-column propylation method for measuring plasma valproate concentration by gas chromatography". Therapeutic Drug Monitoring, 1981;3(2):193-9. URL:[Link]

-

Ovid. "Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma". Therapeutic Drug Monitoring, 1(2):p 217-242, 1979. URL: [Link]

-

Veeprho. "Divalproex Sodium Impurities and Related Compound". Veeprho Pharmaceuticals. URL: [Link]

Sources

Synthesis Pathway for 2-Propylhexanoic Acid Ethyl Ester: A Technical Guide

Executive Summary

The synthesis of branched aliphatic esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical development and analytical chemistry. Ethyl 2-propylhexanoate (the ethyl ester of 2-propylhexanoic acid) is a highly branched lipophilic molecule. Its parent acid is a higher homologue of the widely prescribed antiepileptic drug valproic acid (2-propylpentanoic acid) and is frequently utilized as an internal standard in gas chromatographic assays for therapeutic drug monitoring[1]. Furthermore, it serves as a critical intermediate in the production of optically pure α -branched aliphatic carboxylic acids[2].

This technical guide details two distinct, self-validating synthetic pathways for ethyl 2-propylhexanoate: a modern, highly efficient Direct Enolate Alkylation and a robust, scalable Malonic Ester Synthesis .

Retrosynthetic Analysis

The structural complexity of ethyl 2-propylhexanoate lies at its α -carbon, which is bonded to a hexanoate chain (butyl equivalent) and a propyl group. Disconnecting the target molecule reveals two primary synthetic strategies:

-

Direct Alkylation: Disconnection of the propyl group leads back to ethyl hexanoate and a propyl halide.

-

De Novo Chain Construction: Disconnection of both the butyl and propyl groups leads back to a malonic ester equivalent.

Retrosynthetic disconnection of ethyl 2-propylhexanoate via enolate alkylation.

Pathway A: Direct Enolate Alkylation (Modern Standard)

The most atom-economical approach to synthesizing ethyl 2-propylhexanoate is the direct α -alkylation of commercially available ethyl hexanoate.

Mechanistic Causality & E-E-A-T Principles

To achieve direct alkylation, the ester must be converted into a nucleophilic enolate. Because ethyl hexanoate is a weak acid (pKa ~25), weaker bases like sodium ethoxide (pKa ~16) will only result in partial enolization. This low enolate concentration leads to deleterious side reactions, primarily the Claisen condensation [3].

To circumvent this, a strong, sterically hindered base such as[4] is required. LDA (pKa ~36) ensures complete, irreversible enolization. The reaction is strictly performed at cryogenic temperatures (-78 °C) to form the kinetic enolate and prevent the equilibration to thermodynamic products or self-condensation [5].

Step-by-Step Protocol

1. LDA Preparation:

-

In a flame-dried, argon-purged Schlenk flask, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 equiv).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA.

2. Enolization:

-

Add ethyl hexanoate (1.0 equiv) dropwise over 15 minutes. The slow addition ensures that the ester is immediately and completely deprotonated, preventing unreacted ester from acting as an electrophile.

-

Stir for 1 hour at -78 °C.

3. Alkylation:

-

Add 1-bromopropane (1.2 equiv) dropwise. The enolate carbon acts as a nucleophile, displacing the bromide in a classic SN2 mechanism[4][5].

-

Allow the reaction to slowly warm to room temperature over 4 hours to drive the alkylation to completion.

4. Workup & Validation:

-

Quench the reaction with saturated aqueous NH4Cl to protonate any residual base.

-

Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.

-

Validation: Analyze the crude mixture via GC-MS and 1H -NMR. The disappearance of the α -protons of ethyl hexanoate (~2.2 ppm) and the appearance of a complex multiplet representing the highly branched α -CH proton confirms successful conversion. Purify via vacuum distillation.

Pathway B: Classical Malonic Ester Synthesis (Scale-Up Approach)

While Pathway A is highly efficient, the requirement for cryogenic temperatures and pyrophoric reagents (n-BuLi) can complicate industrial scale-up. The [4] offers a robust alternative.

Mechanistic Causality & E-E-A-T Principles

Diethyl malonate features highly acidic α -hydrogens (pKa ~13) flanked by two electron-withdrawing carbonyl groups[4]. This allows for the use of mild, easily handled bases like sodium ethoxide. The synthesis involves a double-alkylation sequence (first with a butyl group, then a propyl group), followed by saponification and heat-induced decarboxylation. The decarboxylation is entropically driven by the release of CO2 gas via a stable six-membered cyclic transition state. Finally, a Fischer esterification yields the target molecule.

Step-by-step workflow for the classical malonic ester synthesis pathway.

Step-by-Step Protocol

1. First Alkylation: Dissolve sodium metal in absolute ethanol to form a solution of NaOEt. Add diethyl malonate (1.0 equiv) and stir for 30 minutes. Add 1-bromobutane (1.1 equiv) and reflux for 4 hours. 2. Second Alkylation: To the same reaction vessel, add a second equivalent of NaOEt, followed by 1-bromopropane (1.1 equiv). Reflux for an additional 4 hours. 3. Hydrolysis & Decarboxylation: Add an excess of aqueous NaOH and reflux to saponify the diester. Cool the mixture and acidify with concentrated HCl to pH 1. Reflux the resulting diacid at 150 °C to induce decarboxylation, yielding 2-propylhexanoic acid. 4. Fischer Esterification: Dissolve the crude 2-propylhexanoic acid in absolute ethanol. Add a catalytic amount of concentrated H2SO4 . Reflux for 12 hours using a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the ester product [6].

Quantitative Data & Yield Comparison

The choice between Pathway A and Pathway B depends heavily on the scale of the synthesis and the availability of specialized equipment.

| Synthesis Metric | Pathway A: Direct Alkylation | Pathway B: Malonic Ester Synthesis |

| Overall Yield | 75 - 85% | 50 - 65% |

| Number of Steps | 1 | 4 |

| Atom Economy | High | Low (Loss of CO2 , EtOH, NaBr) |

| Temperature Profile | Cryogenic (-78 °C) | Reflux (approx. 80-150 °C) |

| Base Required | LDA (Strong, pKa ~36) | NaOEt (Mild, pKa ~16) |

| Primary Application | Discovery / Milligram to Gram scale | Process Chemistry / Kilogram scale |

Conclusion

The synthesis of ethyl 2-propylhexanoate can be approached via two distinct mechanistic philosophies. The direct enolate alkylation utilizing LDA offers superior atom economy and a single-step conversion, making it the preferred method for laboratory-scale synthesis. Conversely, the classical malonic ester synthesis circumvents the need for highly reactive organolithium reagents and cryogenic conditions, providing a reliable, albeit longer, route suitable for industrial scale-up. Both protocols, when executed with rigorous analytical validation, yield high-purity material suitable for downstream pharmaceutical applications.

References

-

Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma. Therapeutic Drug Monitoring - Ovid.[Link]

-

22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.[Link]

-

23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts.[Link]

-

Alkylation of Enolates. Organic Chemistry Tutor. [Link]

-

Ester synthesis by O-alkylation. Organic Chemistry Portal.[Link]

Sources

pharmacokinetics of 2-propylhexanoic acid ethyl ester in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 2-Propylhexanoic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic profile of 2-propylhexanoic acid ethyl ester, a novel chemical entity. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to data generation. We will navigate through the core assays required by regulatory bodies, including metabolic stability, metabolite identification, reaction phenotyping, and drug-drug interaction potential. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a new ester-containing compound's metabolic fate.

Introduction: A Pro-Drug by Design

2-Propylhexanoic acid ethyl ester is structurally related to valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood stabilizer. The presence of the ethyl ester functional group suggests that this molecule is likely a pro-drug, designed to enhance properties such as oral bioavailability, with the ester being rapidly hydrolyzed in vivo to release the active carboxylic acid, 2-propylhexanoic acid.

Understanding the in vitro pharmacokinetics is a critical first step in drug development. It allows for the early prediction of a drug's metabolic clearance, the identification of potentially active or toxic metabolites, and an assessment of its potential to cause drug-drug interactions (DDIs). The major metabolic pathways for most drugs occur in the liver, which is equipped with a vast arsenal of Phase I and Phase II metabolic enzymes.[1]

Based on its structure, we can postulate a primary metabolic pathway for 2-propylhexanoic acid ethyl ester:

-

Ester Hydrolysis: The ethyl ester bond is expected to be the initial point of metabolic attack, catalyzed primarily by carboxylesterases (CES) to yield 2-propylhexanoic acid and ethanol.

-

Metabolism of 2-Propylhexanoic Acid: The resulting carboxylic acid is then likely to undergo further metabolism, mirroring pathways similar to its analogue, valproic acid. These include Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs) and Phase I oxidation via Cytochrome P450 (CYP) enzymes.[2][3]

This guide will systematically investigate each of these postulated steps.

Metabolic Stability: The Rate of Disappearance

The first critical question is: how stable is the compound in the presence of metabolically active liver fractions? The metabolic stability assay measures the rate of disappearance of a parent compound over time, which is used to calculate its intrinsic clearance (CLint).[4] This parameter is fundamental for predicting the hepatic clearance and extraction ratio of a drug in vivo.

Causality Behind Experimental System Selection

We will employ three primary in vitro systems, each providing a different level of complexity and insight:

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[2] They are a cost-effective and standard tool for assessing the contribution of these major enzyme families.

-

Human Liver S9 (HLS9): This fraction contains both microsomes and the cytosolic fraction of the liver cells.[4] The inclusion of the cytosol adds a host of other enzymes, such as sulfotransferases (SULTs) and aldehyde oxidases (AO), providing a more comprehensive picture of metabolism.

-

Suspension Hepatocytes: These are intact, viable liver cells and represent the "gold standard" for in vitro metabolism studies.[5] They contain the full suite of metabolic enzymes, cofactors, and transporters, offering the most physiologically relevant data and allowing for the study of both Phase I and Phase II metabolism in concert.

Experimental Workflow: Metabolic Stability

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to be a self-validating system by including appropriate controls.

-

Reagent Preparation:

-

Prepare a 1 M stock of potassium phosphate buffer, pH 7.4.

-

Prepare a 1 mM stock solution of 2-propylhexanoic acid ethyl ester in DMSO.

-

Prepare a 10 mM stock of NADPH in 100 mM phosphate buffer.

-

Thaw a vial of pooled human liver microsomes (20 mg/mL) on ice.

-

-

Reaction Mixture Preparation (per time point):

-

In a microcentrifuge tube, add 196 µL of 100 mM phosphate buffer.

-

Add 2 µL of 20 mg/mL HLM (final concentration: 0.2 mg/mL).

-

Add 2 µL of the 1 mM test compound stock (final concentration: 10 µM).

-

Negative Control: Prepare a set of reactions without NADPH to control for non-enzymatic degradation.

-

-

Incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding 2 µL of 10 mM NADPH (final concentration: 100 µM).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

-

-

Sample Processing and Analysis:

-

Vortex the terminated reactions and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[6]

-

Data Analysis and Interpretation

The disappearance of the parent compound should follow first-order kinetics.

-

Calculate % Remaining:

-

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

-

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting line is the elimination rate constant (k).

-

t½ = 0.693 / -k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

-

Table 1: Illustrative Metabolic Stability Data for 2-Propylhexanoic Acid Ethyl Ester

| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

| Human Liver Microsomes | 25 | 27.7 | Moderate |

| Human Liver S9 | 18 | 38.5 | Moderate to High |

| Human Hepatocytes | 12 | 57.8 (per million cells) | High |

Note: Data are for illustrative purposes only. The faster clearance in S9 and hepatocytes compared to microsomes suggests the involvement of cytosolic enzymes and a more complete metabolic system, respectively.

Metabolite Identification: Charting the Metabolic Path

Identifying the metabolites of a new drug candidate is crucial for understanding its biotransformation and assessing the potential for pharmacologically active or toxic byproducts.

Analytical Approach

Samples from the 60-minute time point of the metabolic stability assays are analyzed using high-resolution LC-MS/MS. By comparing the chromatograms of the incubated samples to the time-zero samples, new peaks corresponding to metabolites can be identified. The accurate mass measurement allows for the prediction of elemental compositions, and fragmentation patterns (MS/MS) help to elucidate the structure.

Expected Metabolites

Based on the structure and known metabolic pathways of similar compounds, we anticipate the following metabolites:

-

M1: 2-Propylhexanoic Acid: The primary metabolite resulting from ester hydrolysis. This will be a key analyte to monitor.

-

M2: Hydroxylated Metabolites: Oxidation of the alkyl chains of 2-propylhexanoic acid by CYP enzymes.

-

M3: 2-Propylhexanoic Acid Glucuronide: Conjugation of the carboxylic acid with glucuronic acid by UGTs.

Table 2: Predicted Metabolites and Their Mass Signatures

| Metabolite ID | Proposed Structure | Predicted [M+H]+ | Key MS/MS Fragments |

| Parent | 2-Propylhexanoic acid ethyl ester | 173.1541 | 127.1123 (Loss of ethanol) |

| M1 | 2-Propylhexanoic acid | 145.1228 | 99.0810 (Loss of COOH) |

| M2 | Hydroxy-2-propylhexanoic acid | 161.1178 | 143.1072 (Loss of H2O) |

| M3 | 2-Propylhexanoic acid glucuronide | 321.1550 | 145.1228 (Loss of glucuronide) |

Note: Mass values are illustrative and would be determined experimentally.

Reaction Phenotyping: Identifying the Responsible Enzymes

Once we know the compound is metabolized, the next step is to identify which specific enzymes are responsible. This is critical for predicting DDIs and understanding potential pharmacokinetic variability in the population due to genetic polymorphisms in drug-metabolizing enzymes.[1][7]

A Multi-pronged Approach

We will use a combination of recombinant enzymes and chemical inhibition studies to pinpoint the key players.

-

Carboxylesterase (CES) Involvement: Given the ester linkage, hydrolysis by CES is the most probable initial step. We will use recombinant human CES1 (liver isoform) and CES2 (intestinal isoform) to confirm this.[8]

-

CYP Isoform Contribution: For the oxidative metabolism of the parent acid (M1), we will use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and selective chemical inhibitors in HLM.[3]

-

UGT Isoform Contribution: To identify the UGTs responsible for forming M3, we will incubate M1 with HLM fortified with the cofactor UDPGA.

Reaction Phenotyping Workflow

Caption: Decision tree for reaction phenotyping.

Detailed Protocol: Carboxylesterase (CES) Phenotyping

-

Incubation Setup:

-

Prepare reaction mixtures containing Tris buffer (50 mM, pH 7.4), the test compound (10 µM), and either recombinant human CES1 or CES2 (e.g., 10 µg/mL).[9]

-

Incubate at 37°C.

-

-

Sampling and Analysis:

-

Take samples at various time points (e.g., 0, 10, 20, 30 minutes) and quench with acetonitrile.

-

Analyze for the formation of the metabolite M1 (2-propylhexanoic acid) using LC-MS/MS.

-

-

Interpretation:

-

A time-dependent increase in M1 formation will confirm the role of the respective CES isoform.

-

Drug-Drug Interaction Potential: CYP Inhibition

A critical safety assessment is to determine if a new drug can inhibit the metabolism of other co-administered drugs. We will assess the inhibitory potential of both the parent ester and its primary metabolite (M1) against major CYP isoforms.[10]

Rationale for the Assay

This assay measures the concentration of the test article required to inhibit the activity of a specific CYP isoform by 50% (the IC50 value). Regulatory agencies recommend testing against a panel of key CYPs, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. We use a "cocktail" of specific probe substrates, where each substrate is metabolized by a single CYP isoform, allowing for the simultaneous assessment of inhibition across multiple CYPs.

Detailed Protocol: CYP Inhibition Cocktail Assay

-

Reagent Preparation:

-

Prepare a cocktail solution of CYP probe substrates in buffer (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.).

-

Prepare a range of concentrations of the test compound (e.g., 0.1 to 100 µM).

-

-

Incubation:

-

In a 96-well plate, combine pooled HLM (0.2 mg/mL), the probe substrate cocktail, and the test compound at each concentration.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction with NADPH.

-

Incubate for a pre-determined time (e.g., 15 minutes).

-

-

Termination and Analysis:

-

Stop the reaction with ice-cold acetonitrile.

-

Centrifuge, and analyze the supernatant by LC-MS/MS for the formation of the specific metabolites from each probe substrate.

-

-

Data Analysis:

-

For each CYP isoform, plot the % inhibition (relative to a vehicle control) against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 3: Illustrative CYP Inhibition Data (IC50 values in µM)

| Compound | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| 2-Propylhexanoic acid ethyl ester | >100 | >100 | >100 | >100 | >100 | >100 |

| M1 (2-Propylhexanoic acid) | >100 | 85 | 45 | 90 | >100 | >100 |

| Positive Control (e.g., Ketoconazole) | - | - | - | - | - | 0.05 |

Note: Data are for illustrative purposes only. An IC50 value >100 µM generally suggests a low potential for clinically relevant inhibition. The illustrative data for M1 suggests weak inhibition of CYP2C9, which may warrant further investigation.

Conclusion and Future Directions

This guide outlines a robust, structured approach to characterizing the in vitro pharmacokinetic profile of 2-propylhexanoic acid ethyl ester. The experimental workflows are designed to be self-validating and provide a comprehensive dataset for early-stage drug development.

The expected results—rapid hydrolysis by carboxylesterases to 2-propylhexanoic acid, followed by metabolism of the acid via oxidation and glucuronidation—provide a clear hypothesis to be tested. The in vitro data generated through these studies will be invaluable for predicting the compound's in vivo behavior, informing the design of preclinical and clinical studies, and ensuring the development of a safe and effective therapeutic agent.

References

-

Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

-

Wikipedia. (2024). Valproate. Retrieved from [Link]

-

Ghodke-Puranik, Y., & Puranik, V. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI. Retrieved from [Link]

-

Obringer, C., et al. (2023). Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. PubMed. Retrieved from [Link]

-

Rettie, A. E., et al. (2006). Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C91/1 genotype. PubMed. Retrieved from [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Retrieved from [Link]

-

Wen, X., et al. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms. PMC. Retrieved from [Link]

-

Whirl-Carrillo, M., et al. (n.d.). Valproic Acid Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Eurofins. (n.d.). CYP inhibition (HLM, package of 8 assays) IC50 - ES. Retrieved from [Link]

-

MATTEK. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

-

Xu, J., et al. (2014). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. ResearchGate. Retrieved from [Link]

-

Yan, B., et al. (2014). In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2. PMC. Retrieved from [Link]

-

Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Retrieved from [Link]

-

Xu, J., et al. (2015). HHS Public Access. CDC Stacks. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

Ohno, Y., et al. (2014). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Sekisui XenoTech. (n.d.). Drug Metabolism: Reaction. Retrieved from [Link]

-

Wang, J., et al. (2017). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. Retrieved from [Link]

-

Zhang, T., et al. (2019). Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli. PMC. Retrieved from [Link]

-

Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

Sources

- 1. labcorp.com [labcorp.com]

- 2. mttlab.eu [mttlab.eu]

- 3. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes [mdpi.com]

- 5. beckman.com [beckman.com]

- 6. criver.com [criver.com]

- 7. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. xenotech.com [xenotech.com]

- 10. Reaction Phenotyping Assay • Mattek - Part of Sartorius [mattek.com]

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Applications of Ethyl 2-Propylhexanoate

This technical guide provides a comprehensive overview of ethyl 2-propylhexanoate, a branched-chain fatty acid ester. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the molecule's core physicochemical properties, detailed synthetic methodologies, analytical characterization, and potential applications, with a focus on its relevance to the pharmaceutical industry.

Introduction: The Significance of Branched-Chain Esters

Branched-chain fatty acids and their corresponding esters are a class of molecules that have garnered significant interest in various scientific and industrial domains. Unlike their linear counterparts, the introduction of alkyl branches along the carbon chain imparts unique physicochemical properties, such as lower melting points, altered viscosity, and modified solubility profiles. These characteristics make them valuable as synthetic lubricants, plasticizers, and, increasingly, as functional excipients and intermediates in the pharmaceutical industry. Ethyl 2-propylhexanoate, with its characteristic α-propyl branch, serves as a pertinent example of this class of compounds, offering a unique molecular architecture for exploration in drug delivery and chemical synthesis.

Physicochemical Properties of Ethyl 2-Propylhexanoate

| Property | Value (Estimated for Ethyl 2-Propylhexanoate) | Value (for Ethyl 2-Ethylhexanoate) |

| Molecular Formula | C₁₁H₂₂O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 186.29 g/mol | 172.26 g/mol |

| Boiling Point | ~214 °C at 760 mmHg[1] | 195.7 °C at 760 mmHg[2] |

| Density | ~0.87 g/cm³[1] | 0.860 - 0.872 g/cm³[3] |

| Refractive Index | ~1.425[1] | 1.411 - 1.421[3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Practically insoluble in water.[3] |

| Appearance | Colorless liquid (Expected) | Clear to pale yellow liquid.[3] |

Synthesis of Ethyl 2-Propylhexanoate

There are two primary synthetic routes to obtain ethyl 2-propylhexanoate, each with its own set of advantages and considerations.

Route 1: Fischer Esterification of 2-Propylhexanoic Acid

This classical method involves the acid-catalyzed reaction between 2-propylhexanoic acid and ethanol. The reaction is an equilibrium process, and therefore, measures are taken to drive it towards the product side.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-propylhexanoic acid (1.0 equivalent), a 3- to 5-fold excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%). Toluene can be used as a co-solvent to aid in the azeotropic removal of water.

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with water and then with brine to remove any remaining impurities.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2-propylhexanoate can be further purified by vacuum distillation.

Caption: Fischer Esterification of 2-Propylhexanoic Acid.

Route 2: α-Alkylation of Ethyl Hexanoate

This method involves the formation of an enolate from ethyl hexanoate, followed by its reaction with a propyl halide. This approach is highly effective for creating a carbon-carbon bond at the α-position of the ester.

-

Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA). Cool anhydrous tetrahydrofuran (THF) to -78 °C in a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to form the LDA solution.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl hexanoate (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C. Slowly transfer the prepared LDA solution to the ethyl hexanoate solution via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add propyl bromide or propyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Caption: α-Alkylation of Ethyl Hexanoate.

Analytical Characterization

The structural elucidation and purity assessment of ethyl 2-propylhexanoate would be performed using standard spectroscopic techniques. The expected spectral data are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons of the propyl and hexanoyl chains would appear as complex multiplets in the aliphatic region (0.8-2.5 ppm). The single proton at the α-carbon would likely be a multiplet around 2.2 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around 175 ppm. The carbon of the O-CH₂ group of the ethyl ester would appear around 60 ppm. The remaining aliphatic carbons would resonate in the 10-40 ppm region.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ester functional group would be prominent in the region of 1735-1750 cm⁻¹. C-O stretching vibrations would be observed in the 1150-1250 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would be expected to show characteristic losses of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage at the α-carbon.

Applications in Drug Development and Beyond

While specific applications of ethyl 2-propylhexanoate in commercial drugs are not widely documented, the unique properties of branched-chain fatty acid esters make them attractive candidates for various roles in pharmaceutical sciences.

-

Drug Delivery Systems: Branched fatty acids and their esters are being investigated for their role in novel drug delivery systems. Their ability to self-assemble and form structures like cubosomes makes them interesting for creating antibacterial formulations and vehicles for drug transport.[4] The branching can influence the fluidity of lipid bilayers, potentially enhancing the permeation of active pharmaceutical ingredients (APIs) across biological membranes, which is particularly relevant for transdermal drug delivery.[2][6]

-

Pharmaceutical Intermediates: The structural motif of ethyl 2-propylhexanoate can be found in more complex molecules with biological activity. Esters with branched alkyl chains are used in the synthesis of various pharmaceutical intermediates. For instance, branched cyanoesters are precursors for bioactive molecules like pregabalin analogues and potential antibacterial agents.[7]

-

Prodrug Design: The ester functionality is a common feature in prodrug design, where an active drug is chemically modified to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While not a direct example, the principles of using esterase-labile linkages to release a parent drug are well-established.

-

Industrial Applications: Beyond pharmaceuticals, the precursor 2-propylhexanoic acid and related branched carboxylic acids are used in the synthesis of metal soaps that act as driers for paints and inks, as well as in the production of PVC stabilizers and corrosion inhibitors.

Safety and Handling

Conclusion

Ethyl 2-propylhexanoate is a branched-chain fatty acid ester with a distinct molecular architecture that offers interesting possibilities in chemical synthesis and materials science. While its direct application in pharmaceuticals is not yet established, the broader class of branched-chain esters holds promise in the development of advanced drug delivery systems and as versatile intermediates for the synthesis of complex bioactive molecules. The synthetic routes outlined in this guide provide a solid foundation for researchers to produce and further investigate the properties and potential applications of this compound. As with any chemical substance, appropriate safety precautions should be observed during its handling and use.

References

-

LookChem. (n.d.). Ethyl 2-ethylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylhexanoic acid. Retrieved from [Link]

-

Diva-Portal.org. (2025, June 17). Towards a drug delivery system based on branched fatty acids. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-propenyl ester. Retrieved from [Link]

-

Astech Ireland Ltd. (n.d.). 2-Propylhexanoic acid, min. 95 %, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-2-propylhexanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-propenyl ester. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.2983-37-1,ethyl 2-ethylhexanoate Suppliers. Retrieved from [Link]

-

ACS Publications. (2018, November 3). Fatty Acid Esters of G0-(Propyl Ether Imine) Dendron as Bicephalous Heterolipids for Permeation Enhancement in Transdermal Drug Delivery. Retrieved from [Link]

-

ACS Publications. (2020, August 14). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-2-propyl-heptanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-propylhexanoic acid (C9H18O2). Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, propyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-PROPYLHEXANOIC ACID. Retrieved from [Link]

-

NP-MRD. (2022, March 10). Showing NP-Card for Hexanoic acid, propyl ester (NP0045144). Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Propan-2-yl 2-ethylhexanoate. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

-

PubChem. (n.d.). Hexanoic acid, 2-propyl, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). IR8. More Complicated IR Spectra. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2-propylhexanoic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Propylhexanoic acid | C9H18O2 | CID 18647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [diva-portal.org]

- 5. Hexanoic acid, 2-propenyl ester [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Ethyl 2-cyano-2-ethyl-3-methylhexanoate | 100453-11-0 [smolecule.com]

Spectroscopic Characterization and Synthesis of 2-Propylhexanoic Acid Ethyl Ester: A Technical Guide for Drug Development

Executive Summary and Pharmaceutical Relevance

In the landscape of neuropharmacology and lipid-based drug delivery, branched-chain aliphatic carboxylic acids and their ester derivatives play a pivotal role. 2-Propylhexanoic acid ethyl ester (also known as ethyl 2-propylhexanoate) is a highly lipophilic, branched ester. It is structurally homologous to valproic acid (2-propylpentanoic acid), a foundational molecule widely utilized as an antiepileptic, mood stabilizer, and histone deacetylase (HDAC) inhibitor[1].

Because the synthesis of novel valproic acid analogs often requires building complex carbon skeletons via enolate chemistry or converting acids to more reactive derivatives[2], understanding the exact synthetic behavior and spectroscopic profile of ethyl 2-propylhexanoate is critical. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, purification, and multi-modal spectroscopic validation (NMR and FT-IR) of ethyl 2-propylhexanoate, designed for researchers synthesizing lipophilic prodrugs and next-generation GABAergic agents[3].

Chemical Synthesis: Enolate Alkylation Strategy

The most direct and controlled method for synthesizing ethyl 2-propylhexanoate is the α-alkylation of ethyl hexanoate. This approach leverages the acidity of the α-protons adjacent to the ester carbonyl.

Mechanistic Causality

To achieve mono-alkylation without triggering unwanted Claisen self-condensation, the choice of base and temperature is paramount. Lithium diisopropylamide (LDA) is employed at cryogenic temperatures (-78 °C)[4].

-

Why LDA? LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the electrophilic carbonyl carbon.

-

Why -78 °C? Operating under cryogenic conditions ensures the formation of the kinetic enolate and prevents the enolate from reacting with unreacted starting material.

-

The Alkylation Step: Once the stable lithium enolate is formed, 1-bromopropane (propyl bromide) is introduced. The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the enolate carbon attacks the primary alkyl halide, displacing the bromide ion to yield the branched ester[4].

Chemical synthesis workflow for ethyl 2-propylhexanoate via enolate alkylation.

Step-by-Step Synthesis Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-limiting; the use of a slight excess of LDA ensures complete deprotonation, while quenching with a mild acid prevents ester hydrolysis.

-

Preparation of the Reaction Milieu: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 50 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of freshly prepared LDA. Cool the vessel to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add 1.0 equivalent of ethyl hexanoate dropwise via syringe over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete, quantitative enolate formation.

-

Alkylation: Add 1.2 equivalents of 1-bromopropane dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 4 hours.

-

Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride ( NH4Cl ). Causality: NH4Cl is chosen because it is acidic enough to neutralize unreacted LDA and protonate any remaining enolate, but mild enough to prevent acid-catalyzed hydrolysis of the newly formed ester.

-

Extraction and Purification: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude racemic mixture, (±)-ethyl 2-propylhexanoate, via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate).

Spectroscopic Characterization (NMR & IR)

A robust drug development pipeline requires absolute structural confirmation. We utilize a multi-modal approach combining Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR FT-IR) and Nuclear Magnetic Resonance ( 1H and 13C NMR)[3][5].

Multi-modal spectroscopic validation workflow for structural confirmation.

FT-IR Spectroscopy Protocol and Data

Protocol: Place a single drop of the purified liquid ester directly onto the diamond crystal of an ATR FT-IR spectrometer.

-

Why ATR? Liquid esters are highly amenable to ATR. It eliminates the need for KBr pellet pressing or solvent dilution, preventing moisture artifacts (broad O-H stretches) that could be misinterpreted as carboxylic acid impurities (e.g., unreacted valproic acid analogs)[5].

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode & Assignment |

| 1735 | Strong, Sharp | C=O stretch (Characteristic of aliphatic esters) |

| 2958, 2932, 2872 | Strong | C−H stretch (Aliphatic stretching from hexyl/propyl chains) |

| 1465, 1378 | Medium | C−H bending (Methyl and methylene deformations) |

| 1180, 1155 | Strong | C−O−C stretch (Ester alkoxy bond) |

NMR Spectroscopy Protocol and Data

Protocol: Dissolve 15 mg of the purified ethyl 2-propylhexanoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire spectra at 400 MHz for 1H and 100 MHz for 13C .

-

Why CDCl3 ? It provides excellent solubility for lipophilic branched esters and lacks interfering proton signals, ensuring a clean baseline for accurate integration.

Self-Validating Integration Rule: The molecular formula is C11H22O2 . The 1H NMR integration must sum to exactly 22 protons. The ratio of the ester ethyl group (5H total: 2H quartet + 3H triplet) against the terminal methyls of the alkyl chains (6H) serves as an internal purity check.

1H NMR Data (400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Causality |

| 4.15 | Quartet ( J=7.1 Hz) | 2H | −O−CH2− (Ester): Deshielded strongly by the adjacent electronegative oxygen atom. |

| 2.30 | Multiplet | 1H | α−CH : Shifted downfield due to the anisotropic deshielding effect of the adjacent C=O group. |

| 1.40 – 1.60 | Multiplet | 4H | β−CH2 : Methylene groups directly attached to the chiral α -carbon (one from butyl chain, one from propyl chain). |

| 1.20 – 1.35 | Multiplet | 6H | γ,δ−CH2 : Distal methylene groups on the alkyl chains. |

| 1.25 | Triplet ( J=7.1 Hz) | 3H | −O−CH2−CH3 (Ester): Coupled to the adjacent oxygen-bound methylene. |

| 0.88 | Overlapping Triplets | 6H | Terminal −CH3 : The ends of the butyl and propyl chains. |

13C NMR Data (100 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Carbon Environment | Assignment |

| 176.5 | Quaternary | Carbonyl Carbon ( C=O ) |

| 60.1 | Secondary ( CH2 ) | Ester Methylene ( −O−CH2− ) |

| 45.5 | Tertiary ( CH ) | Alpha Carbon ( α−CH ) |

| 34.5, 32.0 | Secondary ( CH2 ) | Beta Carbons ( β−CH2 ) of propyl and butyl chains |

| 29.5, 22.7, 20.5 | Secondary ( CH2 ) | Distal Methylene Carbons ( γ,δ−CH2 ) |

| 14.3 | Primary ( CH3 ) | Ester Methyl ( −O−CH2−CH3 ) |

| 14.1, 14.0 | Primary ( CH3 ) | Terminal Alkyl Methyls |

Note: The presence of exactly 11 distinct carbon signals (with some overlapping aliphatic signals depending on resolution) confirms the carbon backbone integrity.

References

-

Title: What reagents are required to convert ethyl hexanoate to ethyl 2-propylhexanoate? Draw the overall reaction | Homework.Study.com Source: study.com URL: [Link]

-

Title: Valproic Acid | C8H16O2 | CID 3121 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: Expanded 1 H NMR spectrum of sodium valproate in D 2 O. - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia - MDPI Source: mdpi.com URL: [Link]

Sources

Unraveling the Mechanistic Pleiotropy of 2-Propylhexanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

2-Propylhexanoic acid, globally recognized as valproic acid (VPA), is a short-chain branched fatty acid that has served as a cornerstone in neuropharmacology for decades. Despite its simple chemical structure, VPA and its synthetic derivatives—such as valpromide (VPD) and valnoctamide (VCD)—exhibit profound mechanistic pleiotropy. This whitepaper dissects the multi-target pharmacodynamics of these compounds, bridging the gap between molecular interactions (e.g., enzyme inhibition, epigenetic modulation) and systemic phenotypic outcomes.

Core Pharmacodynamics of the Parent Scaffold

The therapeutic efficacy of VPA is not driven by a single high-affinity interaction, but rather by a synergistic modulation of multiple pathways.

GABAergic Neurotransmission

VPA elevates the central nervous system (CNS) levels of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter. This is achieved through the direct inhibition of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), the enzymes responsible for GABA degradation in the tricarboxylic acid (TCA) cycle[1]. By suppressing these downstream catabolic enzymes, VPA enhances inhibitory tone, which is the foundational mechanism for its anticonvulsant properties[1].

Epigenetic Modulation via HDAC Inhibition

Beyond acute neurotransmission, VPA acts as a potent inhibitor of Class I and II histone deacetylases (HDACs)[2]. By binding to the catalytic center of HDACs, VPA prevents the removal of acetyl groups from the N-terminal tails of core histones (H3 and H4). This induces chromatin relaxation, relieving HDAC-dependent transcriptional repression and promoting the expression of neuroprotective and differentiation-inducing genes[2].

Lipid Signaling and Arachidonic Acid Cascade

VPA uncompetitively inhibits arachidonic acid (AA)-selective acyl-CoA synthetase 4 (Acsl4)[3]. By blocking the activation of AA to AA-CoA, VPA reduces AA turnover in brain phospholipids. This dampening of the AA cascade is strongly correlated with mood stabilization in bipolar disorder[3].

Pleiotropic mechanisms of 2-propylhexanoic acid derivatives on cellular targets.

Derivative Divergence: Valpromide and Valnoctamide

The clinical utility of VPA is often limited by its teratogenicity and hepatotoxicity, which are largely driven by its carboxylic acid moiety and subsequent epigenetic (HDAC) interference[4]. To circumvent this, amide derivatives were developed.

-

Valpromide (VPD): The primary amide of VPA. While it acts as a prodrug to VPA in humans, in animal models it demonstrates 3-5 times greater anticonvulsant potency without teratogenic effects[4]. Interestingly, VPD has also recently demonstrated potent antiviral properties, significantly inhibiting HSV-1 infection in oligodendrocytes[5].

-

Valnoctamide (VCD): A non-teratogenic amide derivative of a VPA chiral isomer. VCD does not biotransform into VPA in humans, making it a distinct pharmacological entity[4]. Crucially, VCD inhibits Acsl4 with a Ki of 6.38 mM—significantly more potent than VPA's 25 mM—while lacking the HDAC-driven teratogenicity[3].

Quantitative Pharmacological Profiles

| Compound | Structure / Type | Acsl4 Inhibition ( Ki ) | Epigenetic Alteration | Teratogenicity | Primary Clinical Indication |

| Valproic Acid (VPA) | Carboxylic Acid | ~25.0 mM | High (HDAC Class I/II) | High | Epilepsy, Bipolar Disorder |

| Valpromide (VPD) | Primary Amide | N/A | Low/Negligible | Low | Epilepsy (Prodrug to VPA) |

| Valnoctamide (VCD) | Chiral Amide | ~6.38 mM | Low/Negligible | Low | Bipolar Disorder (Investigational) |

Self-Validating Experimental Protocols

To rigorously study these derivatives, researchers must employ orthogonal assays that cross-validate molecular binding with functional cellular outcomes.

Protocol 1: Orthogonal Validation of HDAC Inhibition

Objective: To confirm both the direct enzymatic inhibition of HDACs and the resulting downstream epigenetic alterations. Self-Validating Logic: An in vitro fluorometric assay proves the compound binds and inhibits the enzyme, but it cannot prove cellular penetrance or in vivo efficacy. Pairing this with a Western Blot for acetylated histones ensures the biochemical inhibition translates to functional chromatin remodeling.

Step-by-step Methodology:

-

Cell Culture & Dosing: Culture human neuroblastoma cells (e.g., SH-SY5Y) and treat with varying concentrations of VPA or VCD (0.1 mM to 10 mM) for 24 hours. Causality: A 24-hour window is required because epigenetic remodeling and subsequent protein accumulation are transcriptionally dependent, unlike acute ion channel blockade.

-

Nuclear Extraction: Lyse cells using a hypotonic buffer to swell the cells, followed by Dounce homogenization and centrifugation to isolate intact nuclei. Causality: Isolating the nuclear fraction removes cytosolic interferents and non-histone acetylated proteins, ensuring the assay specifically measures nuclear epigenetic activity.

-

Parallel Analysis Branch A (Fluorometric Assay): Incubate nuclear extracts with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence (Ex/Em = 360/460 nm). Causality: The cleavage of the acetyl group by active HDACs sensitizes the substrate to developer cleavage, releasing the fluorophore. Decreased fluorescence directly quantifies enzyme inhibition.

-

Parallel Analysis Branch B (Western Blot): Resolve nuclear proteins on a 15% SDS-PAGE gel. Probe with anti-acetyl-Histone H3 (Lys9/14) antibodies. Causality: This confirms that the enzymatic inhibition observed in Branch A successfully prevented histone deacetylation within the intact cellular environment.

Self-validating workflow for quantifying HDAC inhibition and histone hyperacetylation.

Protocol 2: Michaelis-Menten Kinetics for Acsl4 Inhibition

Objective: To define the inhibitory mechanism of VCD on lipid metabolism. Self-Validating Logic: Measuring endpoint inhibition is insufficient for drug design; determining the kinetic mechanism (competitive vs. uncompetitive) dictates how the drug will perform under varying physiological substrate concentrations.

Step-by-step Methodology:

-

Recombinant Expression: Express rat Acsl4-flag protein in E. coli and purify via affinity chromatography. Causality: Using isolated recombinant Acsl4 prevents compensatory acylation by other ACSL isoforms present in whole-tissue homogenates, ensuring target specificity[3].

-

Kinetic Reaction Setup: Incubate recombinant Acsl4 with varying concentrations of Arachidonic Acid (1–50 μ M), ATP, CoA, and varying concentrations of VCD (0, 2, 5, 10 mM).

-

Radiolabeling & Extraction: Use [14C] -Arachidonic acid. Terminate the reaction using Dole's reagent (isopropanol/heptane/H2SO4) to separate the unreacted [14C] -AA (organic phase) from the synthesized [14C] -AA-CoA (aqueous phase). Causality: AA-CoA is highly polar due to the CoA moiety, allowing for clean phase separation and precise radiometric quantification of the product.

-

Lineweaver-Burk Analysis: Plot 1/V vs. 1/[S] . Causality: Parallel lines on the Lineweaver-Burk plot confirm uncompetitive inhibition. This is a critical finding, as it proves VCD binds to the Enzyme-Substrate complex rather than the free enzyme, meaning its inhibitory efficacy actually increases in states of substrate (arachidonic acid) accumulation[3].

Conclusion

The transition from 2-propylhexanoic acid to its amide derivatives represents a masterclass in rational drug design. By understanding the distinct molecular targets—GABA-T, HDAC, and Acsl4—researchers can selectively engineer out teratogenicity while amplifying mood-stabilizing, antiepileptic, and antiviral efficacy.

References

-

Valproic Acid - StatPearls Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

-

Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells Source: The EMBO Journal / PubMed Central URL:[Link]

-

Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain Source: British Journal of Pharmacology / PubMed Central URL:[Link]

-

Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 Source: Bipolar Disorders / PubMed Central URL:[Link]

-

Amidic derivatives of valproic acid, valpromide and valnoctamide, inhibit HSV-1 infection in oligodendrocytes Source: Antiviral Research / PubMed URL:[Link]

Sources

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amidic derivatives of valproic acid, valpromide and valnoctamide, inhibit HSV-1 infection in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profiling of 2-Propylhexanoic Acid Ethyl Ester: A Mechanistic Whitepaper

Executive Summary

As drug development professionals navigate the complex landscape of branched-chain carboxylic acids, understanding the safety profile of prodrugs and structural analogs is paramount. 2-Propylhexanoic acid ethyl ester (CAS 161011-36-5) is a lipophilic ester derivative of 2-propylhexanoic acid, a known metabolite and structural analog of the widely used antiepileptic drug Valproic Acid (VPA)[1][2].

While the esterification of the carboxylic acid moiety increases membrane permeability and alters the compound's pharmacokinetic distribution, it does not shield biological systems from toxicity. Upon systemic absorption, ubiquitous carboxylesterases rapidly hydrolyze the ester, liberating the active toxicant: 2-propylhexanoic acid. Consequently, the toxicity profile of the ethyl ester is fundamentally driven by its free acid metabolite, which exhibits a well-documented liability for hepatotoxicity (microvesicular steatosis) and teratogenicity (Developmental and Reproductive Toxicity, DART) [3][4].

Chemical Identity & Toxicokinetic Bioactivation

The parent compound, 2-propylhexanoic acid ethyl ester, is relatively inert at the target-site level due to the masking of the reactive carboxylate group. However, in vivo, it undergoes rapid Phase I metabolism. Hepatic and plasma carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) cleave the ester bond, yielding equimolar amounts of 2-propylhexanoic acid and ethanol.

Because the systemic toxicity of the ethanol byproduct is negligible at pharmacological doses, the toxicological burden rests entirely on the 9-carbon branched-chain fatty acid metabolite[2].

Figure 1: Toxicokinetic activation pathway of 2-propylhexanoic acid ethyl ester.

Mechanisms of Toxicity: The Adverse Outcome Pathways

Hepatotoxicity and Microvesicular Steatosis

Like VPA (an 8-carbon acid), 2-propylhexanoic acid (a 9-carbon acid) induces severe hepatic lipid accumulation. Literature indicates that VPA analogs with more than eight carbons exhibit a4 between pharmacological activity and hepatotoxicity[4].

The Adverse Outcome Pathway (AOP) for this hepatotoxicity is initiated by the inhibition of mitochondrial beta-oxidation. The branched-chain structure of 2-propylhexanoic acid sequesters Coenzyme A (CoA) and inhibits carnitine palmitoyltransferase I (CPT1). This metabolic bottleneck forces a shift toward de novo lipogenesis, mediated by the altered signaling of nuclear receptors such as PPAR and PXR[5]. The resulting accumulation of triglycerides manifests as microvesicular steatosis, ultimately leading to hepatocyte apoptosis.

Figure 2: Adverse Outcome Pathway (AOP) for metabolite-induced hepatic steatosis.

Developmental and Reproductive Toxicity (DART)

The teratogenic potential of short alkyl-chain branched carboxylic acids is well-established through3[3]. 2-Propylhexanoic acid induces neural tube defects and skeletal abnormalities in utero. The primary mechanism is the direct inhibition of Histone Deacetylases (HDACs). By preventing the deacetylation of histones, the free acid causes hyperacetylation of embryonic chromatin, triggering aberrant gene expression during critical windows of fetal development. The Oral Developmental LOAEL (Lowest Observed Adverse Effect Level) for 2-propylhexanoic acid in rats is established at 900 mg/kg BW/day[6].

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of 2-propylhexanoic acid ethyl ester, standard assays must be modified to account for its prodrug nature. The following protocols are designed as self-validating systems —utilizing specific controls to prove causality between ester hydrolysis and observed toxicity.

In Vitro Hepatotoxicity & Steatosis Assay (HepaRG)

-

Causality & Validation: Standard HepG2 cells lack sufficient Phase I/II metabolic competence. We utilize HepaRG cells because they retain high levels of functional carboxylesterases. To definitively prove that the ester must be hydrolyzed to induce steatosis, this protocol incorporates Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If BNPP mitigates lipid accumulation, causality is proven: the ester is inert, and the hydrolyzed acid is the toxicant.

-

Step-by-Step Methodology:

-

Cell Culture: Seed human HepaRG cells in 12-well plates and differentiate for 4 weeks to ensure mature hepatocyte-like metabolism and esterase expression[5].

-

Esterase Inhibition (Control): Pre-incubate designated validation wells with 100 µM BNPP for 2 hours to block endogenous CES activity.

-

Compound Dosing: Expose cells to 2-propylhexanoic acid ethyl ester (10–500 µM), free 2-propylhexanoic acid (positive control), and 0.5% DMSO (vehicle) for 72 hours.

-

Lipid Extraction: Lyse cells in RLT-lysis buffer, extract triglycerides using a chloroform/methanol gradient, and quantify via Gas Chromatography-Flame Ionization Detection (GC-FID)[5].

-

Data Normalization: Normalize triglyceride levels to total cellular protein (via BCA assay) to differentiate true steatosis from generalized cytotoxicity.

-

Epigenetic DART Assessment (Cell-Free HDAC Inhibition)

-

Causality & Validation: Teratogenicity is driven by HDAC inhibition. By utilizing a cell-free assay, we isolate the molecular target. Testing the unhydrolyzed ester alongside the free acid validates the structural hypothesis: the bulky ethyl ester sterically blocks the zinc-binding pocket of the HDAC enzyme, rendering the prodrug inactive until metabolic cleavage occurs.

-

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute recombinant human HDAC1 and HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Compound Incubation: Add 2-propylhexanoic acid ethyl ester and 2-propylhexanoic acid at escalating concentrations (1 µM to 5 mM). Include Trichostatin A (TSA) as a self-validating positive control.

-

Substrate Addition: Introduce a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 60 minutes.

-

Developer Phase: Add the developer solution containing trypsin (to cleave the deacetylated fluorophore) and TSA (to stop further HDAC activity).

-

Quantification: Read the microplate at Ex/Em = 360/460 nm. Calculate IC50 values using non-linear regression.

-

Quantitative Toxicity & Read-Across Metrics

Because the ethyl ester is rapidly converted in vivo, its systemic toxicity metrics are heavily extrapolated from the free acid using Read-Across (RAx) frameworks and Relative Potency Factors (RPF)[5][6].

| Compound | CAS Number | Molecular Weight | Primary Toxicological Concern | Key Toxicity Metric (In Vivo / In Vitro) |

| Valproic Acid (VPA) | 99-66-1 | 144.21 g/mol | Hepatotoxicity, Teratogenicity | DART LOAEL: ~400 mg/kg/day |

| 2-Propylhexanoic Acid | 3274-28-0 | 158.24 g/mol | Hepatotoxicity, Teratogenicity | DART LOAEL: 900 mg/kg/day[6] |

| 2-Propylhexanoic Acid Ethyl Ester | 161011-36-5 | 186.29 g/mol | Prodrug-induced Steatosis & DART | Equipotent to free acid in vivo (adjusted for MW) |

Strategic Implications for Drug Development

For medicinal chemists and toxicologists, the data presents a clear mandate: masking a branched-chain carboxylic acid as an ethyl ester does not bypass its inherent toxicological liabilities. While the esterification of 2-propylhexanoic acid may improve oral bioavailability or formulation stability, the rapid systemic hydrolysis guarantees exposure to the active teratogen and hepatotoxin. Risk assessments for 2-propylhexanoic acid ethyl ester must strictly adopt the safety thresholds established for its parent acid.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

A Technical Guide to the Metabolic Degradation of Ethyl 2-Propylhexanoate

Abstract: This guide provides a comprehensive technical overview of the metabolic degradation pathways of ethyl 2-propylhexanoate, a branched-chain ester. As xenobiotic compounds, the metabolic fate of such esters is of critical interest to researchers in drug development, toxicology, and environmental science. This document delineates the multi-phase biotransformation process, beginning with initial hydrolysis and proceeding through subsequent oxidation and conjugation reactions. We will explore the key enzyme families responsible for these transformations, including carboxylesterases, Cytochrome P450s, and UDP-glucuronosyltransferases. Furthermore, this guide presents a robust experimental framework for studying these pathways in vitro, detailing validated protocols and the analytical technologies required for metabolite identification and structural elucidation. The insights herein are grounded in established biochemical principles to provide a self-validating system for researchers and drug development professionals.

Introduction: The Biochemical Journey of a Xenobiotic Ester

Ethyl 2-propylhexanoate is a branched-chain fatty acid ester. When introduced into a biological system, it is treated as a xenobiotic—a foreign substance that the body aims to neutralize and eliminate. The metabolic machinery responsible for this process is a sophisticated, multi-phase system primarily located in the liver, designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be readily excreted.[1] Understanding this metabolic pathway is paramount for assessing the compound's safety profile, potential for bioaccumulation, and predicting any toxicological outcomes.

The metabolism of xenobiotics is typically categorized into three phases:

-

Phase I (Modification): Introduction or exposure of functional groups (e.g., -OH, -COOH, -NH2) through oxidation, reduction, or hydrolysis.[1][2] This initial step often serves to prepare the molecule for subsequent reactions.

-

Phase II (Conjugation): An activated endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group on the xenobiotic or its Phase I metabolite.[3][4] This reaction dramatically increases water solubility and facilitates excretion.[3]

-

Phase III (Transport): The conjugated metabolites are recognized and actively transported out of cells and into the bloodstream for renal or biliary elimination.[1]

This guide will focus on the Phase I and Phase II transformations that constitute the core metabolic degradation of ethyl 2-propylhexanoate.

The Core Metabolic Pathway: A Three-Step Cascade

The biotransformation of ethyl 2-propylhexanoate is a sequential process involving three principal enzymatic steps: Hydrolysis, Oxidation, and Conjugation.

Step 1: Phase I Hydrolysis - The Gateway Reaction

The first and most critical step in the metabolism of any simple ester is the cleavage of the ester bond. This hydrolysis reaction is the gateway to all subsequent metabolic transformations.

-

Biochemical Rationale: The ester linkage in ethyl 2-propylhexanoate renders the molecule relatively lipophilic. Hydrolysis breaks this bond, unmasking a carboxylic acid and an alcohol. This single reaction significantly increases the polarity of the constituent parts and provides the necessary functional groups for further metabolism.

-

Key Enzymes: This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases (CES) , which are abundant in the liver, plasma, and skin.[5][6][7] These enzymes efficiently hydrolyze a wide range of ester-containing compounds.[5]

-

Metabolic Products: The hydrolysis of ethyl 2-propylhexanoate yields two primary metabolites:

Step 3: Phase II Conjugation - Finalizing for Excretion

This final metabolic step ensures the metabolites are sufficiently water-soluble for efficient elimination from the body. Both the parent carboxylic acid and its hydroxylated metabolites can undergo conjugation.

-

Biochemical Rationale: Conjugation masks the remaining lipophilic character of the metabolites by attaching a large, polar, and often ionized endogenous molecule. This process is the definitive detoxification step, creating a product that is readily recognized by cellular efflux transporters.

-